molecular formula C7H10O6 B14332324 Ethyl (2-oxo-1,3-dioxolan-4-yl)methyl carbonate CAS No. 103924-88-5

Ethyl (2-oxo-1,3-dioxolan-4-yl)methyl carbonate

Cat. No.: B14332324
CAS No.: 103924-88-5
M. Wt: 190.15 g/mol
InChI Key: DXZLWNVDVWBSOJ-UHFFFAOYSA-N
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Description

Ethyl (2-oxo-1,3-dioxolan-4-yl)methyl carbonate is a cyclic carbonate compound that has garnered interest in various fields of scientific research and industrial applications. This compound is characterized by its unique structure, which includes a dioxolane ring fused with a carbonate group. Its chemical formula is C6H8O5, and it is known for its potential use in green chemistry and sustainable industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-oxo-1,3-dioxolan-4-yl)methyl carbonate can be synthesized through several synthetic routes. One common method involves the reaction of ethylene carbonate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, the purification of the product is achieved through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-oxo-1,3-dioxolan-4-yl)methyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and various esters and ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl (2-oxo-1,3-dioxolan-4-yl)methyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2-oxo-1,3-dioxolan-4-yl)methyl carbonate involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The compound’s reactivity is primarily attributed to the presence of the carbonate group, which can participate in nucleophilic and electrophilic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the dioxolane ring and the ethyl carbonate group. This unique structure imparts distinct chemical properties, making it suitable for various specialized applications in green chemistry and sustainable industrial processes .

Properties

CAS No.

103924-88-5

Molecular Formula

C7H10O6

Molecular Weight

190.15 g/mol

IUPAC Name

ethyl (2-oxo-1,3-dioxolan-4-yl)methyl carbonate

InChI

InChI=1S/C7H10O6/c1-2-10-6(8)11-3-5-4-12-7(9)13-5/h5H,2-4H2,1H3

InChI Key

DXZLWNVDVWBSOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCC1COC(=O)O1

Origin of Product

United States

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